molecular formula C18H17FO4 B563846 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester CAS No. 1216901-55-1

2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester

Cat. No.: B563846
CAS No.: 1216901-55-1
M. Wt: 319.347
InChI Key: PPSZEZRRJWMPME-FIBGUPNXSA-N
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Description

2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a deuterium-labeled aromatic compound that serves as a critical stable isotope-labeled intermediate in advanced organic synthesis and pharmaceutical research . Its primary research value lies in its application as a key synthetic precursor for the preparation of deuterated metabolites of anti-inflammatory drugs . Specifically, this compound is utilized in the synthesis of metabolite derivatives of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID) and analgesic . The incorporation of three deuterium atoms (d3) at the alpha-methyl group provides a distinct mass signature, making it an invaluable tool for use as an internal standard in bioanalytical methods . This enables highly sensitive and accurate quantification of drug metabolites in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). Furthermore, this labeled ester is essential for conducting detailed metabolic fate studies, drug deposition analysis, and for fulfilling regulatory requirements in Abbreviated New Drug Application (ANDA) filings, where precise impurity profiling and toxicity studies are mandated . By leveraging its isotopic label, researchers can track and distinguish the compound of interest from endogenous substances, thereby facilitating a deeper understanding of a drug's pharmacokinetic and metabolic profile.

Properties

IUPAC Name

methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSZEZRRJWMPME-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675507
Record name Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216901-55-1
Record name Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification with Deuterated Methanol

  • Reaction : The carboxylic acid intermediate reacts with deuterated methanol (CD₃OD) under acidic conditions (H₂SO₄, 0.5 mol%).

  • Conditions : Reflux at 65°C for 6 hours, yielding 78–85% deuterated ester.

  • Purity : Isotopic enrichment ≥98% D₃ confirmed by mass spectrometry.

Isotope Exchange via Catalytic Deuteration

  • Process : Non-deuterated methyl ester undergoes H/D exchange using D₂O and Rh/C catalyst at 150°C under 50 bar D₂ gas.

  • Efficiency : 90–94% deuteration at the methyl group after 24 hours.

Reaction Optimization and Critical Parameters

Key variables influencing yield and isotopic purity include:

ParameterOptimal RangeImpact on Reaction
Catalyst Loading0.5–1.0 mol% PdHigher loads reduce side products
Deuterated Solvent Purity≥99.8% CD₃ODMinimizes protium contamination
Temperature Control65±2°C (esterification)Prevents thermal decomposition

Data from batch analyses (n=12) show a direct correlation between CD₃OD purity and deuterium content (R²=0.94).

Purification and Analytical Validation

  • Chromatographic Methods :

    • Normal-phase HPLC : Silica gel column, hexane/ethyl acetate (4:1), retention time 14.2 minutes.

    • Recrystallization : Ethanol/water (7:3) at −20°C yields 99.2% purity.

  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, CDCl₃): Absence of CH₃ signals at δ 3.65–3.70 ppm confirms deuteration.

    • HRMS : m/z 319.1300 [M+H]⁺ (calc. 319.1301).

Industrial-Scale Production Challenges

  • Deuterium Cost Mitigation :

    • Closed-loop CD₃OD recovery systems achieve 92–95% solvent reuse.

  • Regulatory Compliance :

    • USP/EP guidelines require <0.1% non-deuterated isotopologs in final API batches.

Comparative Analysis of Synthetic Routes

MethodYield (%)Deuterium Purity (%)Scalability
Esterification with CD₃OD8598.5Moderate (100 kg)
Catalytic H/D Exchange7299.1High (500 kg)

Data synthesized from .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two ester groups: an acetoxy group on the biphenyl ring and a methyl ester on the propionic acid chain. These groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsNotesCitations
Acetoxy Hydrolysis Alkaline (e.g., NaOH) or acidic (e.g., H<sub>2</sub>SO<sub>4</sub>)2-(4'-Hydroxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl EsterFluorine’s electron-withdrawing effect stabilizes the intermediate carbocation, accelerating hydrolysis.
Methyl Ester Hydrolysis Basic conditions (e.g., KOH)2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3Deuterium substitution (d3) slows hydrolysis via the kinetic isotope effect.

Thermal and Oxidative Stability

Forced degradation studies under elevated temperatures or oxidative conditions reveal decomposition pathways critical for pharmaceutical impurity control.

ConditionObservationDegradation PathwayCitations
Heat (80°C) Partial deacetylationFormation of hydroxylated biphenyl derivatives
H<sub>2</sub>O<sub>2</sub> (Oxidative) Oxidation of propionic acid chainFormation of ketone or epoxide intermediates

Isotope Effects

The d3-labeled methyl ester (CD<sub>3</sub>) exhibits distinct behavior in metabolic and kinetic studies:

PropertyImpactApplicationCitations
Kinetic Isotope Effect (KIE) Reduced reaction rates (C-D vs. C-H)Tracing metabolic pathways in preclinical studies
Mass Spectrometry Enhances detection sensitivityQuantification in biological matrices

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential analgesic properties. In preclinical studies, it has shown efficacy in pain models, suggesting that it may act as a non-opioid analgesic. Its mechanism may involve modulation of pain pathways without the central nervous system side effects commonly associated with traditional narcotics .

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position the compound as a therapeutic agent for conditions characterized by chronic inflammation .

Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems, particularly for gene therapy applications. Its ability to form stable complexes with nucleic acids can enhance the delivery efficiency of therapeutic genes, potentially improving treatment outcomes in genetic disorders and cancers .

Case Study 1: Analgesic Efficacy

In a study involving rodent models, this compound was administered prior to opioid treatment. Results indicated that this compound could enhance the analgesic effects of opioids while reducing the risk of hyperalgesia—a common side effect of prolonged opioid use. The study highlighted its potential as an adjunct therapy in pain management .

Case Study 2: Anti-inflammatory Activity

A comparative study focused on various fluorinated compounds demonstrated that this compound significantly reduced inflammation markers in vitro. The results suggested its potential use in treating inflammatory diseases such as arthritis and colitis .

Mechanism of Action

The mechanism of action of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is similar to that of flurbiprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterated form is used to study the metabolic pathways and molecular targets of flurbiprofen in greater detail.

Comparison with Similar Compounds

2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is unique due to its deuterated nature, which provides advantages in analytical studies. Similar compounds include:

The deuterated form offers improved stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.

Biological Activity

2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, also known by its CAS number 1216901-55-1, is a compound with potential applications in organic synthesis and pharmacological research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H17FO4
  • Molecular Weight : 316.32 g/mol
  • Structure : The compound features a biphenyl core with an acetoxy group and a fluorine substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed primarily in the context of its pharmacological properties. Here are the key areas of interest:

Antitumor Activity

Research indicates that compounds with similar structural motifs to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid have shown promising antitumor activity. For instance, studies on related biphenyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the acetoxy and fluorine groups may enhance their efficacy through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

Compounds within the propionic acid class are often investigated for their anti-inflammatory properties. Preliminary data suggest that the acetoxy and fluoro substitutions in this compound could modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This aligns with findings from studies on similar compounds that have demonstrated reduced inflammation in animal models .

Analgesic Properties

The analgesic effects of propionic acid derivatives are well-documented. Given the structural similarities, it is hypothesized that this compound may exhibit similar pain-relieving properties. Research into related compounds indicates potential mechanisms involving COX inhibition, which is crucial for mediating pain responses .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated various biphenyl derivatives for their cytotoxic effects on Ehrlich ascites carcinoma cells (EAC). The results indicated that certain modifications significantly enhanced toxicity compared to standard treatments like 5-fluorouracil .
  • Inflammation Models :
    • In vivo studies using animal models demonstrated that structurally analogous compounds reduced paw edema in carrageenan-induced inflammation models, suggesting potential applications in treating inflammatory conditions .
  • Mechanistic Insights :
    • Molecular docking studies have been employed to predict interactions between this compound and specific biological targets, revealing potential binding affinities that may correlate with observed biological activities .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against EAC cells
Anti-inflammatoryReduced cytokine levels in animal models
AnalgesicPotential COX inhibition

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, and how can deuterium incorporation efficiency be optimized?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core. For deuterium incorporation at the methyl ester position, deutero-methylation agents like CD3I or D3C-OTf are used under controlled conditions. Optimization involves:

  • Catalyst Selection : PdCl2(dppf)CH2Cl2 (as in ) for coupling efficiency and regioselectivity.
  • Deuterium Purity : Use anhydrous solvents and inert atmospheres to minimize proton exchange.
  • Kinetic Analysis : Monitor deuteration via <sup>2</sup>H-NMR or mass spectrometry ( ).

Basic: What analytical techniques are critical for confirming the structural integrity and isotopic purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve biphenyl geometry and acetoxy/fluoro substituent positions (analogous to fluorophenyl structures in ).
  • Isotopic Purity :
    • <sup>2</sup>H-NMR : Quantify deuterium incorporation at the methyl ester.
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic distribution (see NIST protocols in ).
  • HPLC-PDA/MS : Detect impurities from incomplete deuteration or side reactions.

Advanced: How does the deuterated methyl ester influence the compound’s metabolic stability in preclinical models, and what experimental designs are recommended for validating these effects?

Methodological Answer:
Deuteration slows metabolic cleavage of the methyl ester via the kinetic isotope effect (KIE). To validate:

  • In Vitro Assays : Compare hydrolysis rates (deuterated vs. non-deuterated) using liver microsomes or esterase enzymes.
  • Isotope Tracing : Use LC-MS/MS to track deuterium retention in plasma/metabolites ( ).
  • Control Experiments : Include non-deuterated analogs and enzyme inhibitors (e.g., paraoxon for esterase inhibition).

Advanced: How should researchers address contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?

Methodological Answer:

  • Multivariate Analysis : Design experiments varying pH, temperature, and light exposure using DOE (Design of Experiments) principles ( ).
  • Mechanistic Probes :
    • pH Studies : Use buffer systems (e.g., phosphate vs. acetate) to isolate acid/base-catalyzed degradation.
    • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds ().
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify dominant degradation pathways.

Advanced: What strategies are recommended for designing in vivo pharmacokinetic studies to evaluate deuterium’s impact on bioavailability?

Methodological Answer:

  • Dose Escalation : Administer deuterated and non-deuterated forms at equivalent molar doses.
  • Sampling Protocol : Collect plasma/tissue samples at staggered timepoints for AUC (Area Under Curve) comparisons.
  • Metabolite Profiling : Use HRMS to identify deuterium retention in primary metabolites ( ).
  • Ethical Controls : Adhere to safety protocols for handling deuterated compounds (e.g., ’s SDS guidelines).

Advanced: How can computational modeling predict the deuterium isotope effect on the compound’s receptor binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare hydrogen/deuterium bond dynamics at the methyl ester interaction site.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate KIE for ester hydrolysis transition states ( ’s theory-guided framework).
  • Docking Studies : Use crystal structures (e.g., ) to model binding poses with deuterated vs. non-deuterated forms.

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